2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dichloro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O3/c19-14-3-1-2-13(17(14)20)18(25)22-6-7-23-9-11-8-12(21)4-5-15(11)26-10-16(23)24/h1-5,8H,6-7,9-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVADYTJODZYQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include the formation of key intermediates through a series of halogenation, fluorination, and coupling reactions. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to increase efficiency and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques like column chromatography, and precise control of reaction parameters to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: : Potential conversion to more oxidized derivatives.
Reduction: : Reduction of specific functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and halogenating agents (for substitution) are commonly used. Reaction conditions vary, with temperature and solvent choice playing crucial roles in the reaction outcomes.
Major Products
The major products formed depend on the specific reaction pathway chosen. For example, oxidation might lead to carboxylated derivatives, while reduction could yield more simplified amines or alcohols.
Scientific Research Applications
This compound has several notable applications:
In Chemistry: : It serves as a precursor in the synthesis of more complex molecules and as a subject in studying reaction mechanisms.
In Biology:
In Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory, anti-cancer, or antimicrobial activities.
In Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituents, functional groups, and documented uses:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Chlorination Patterns :
- The target compound shares a 2,3-dichlorophenyl group with etobenzanid , a herbicide. Chlorination at these positions is associated with enhanced lipid solubility and membrane penetration in agrochemicals .
- In contrast, sulfentrazone and diflufenican feature 2,4-dichloro and 2,4-difluoro substitutions, respectively, which may alter target specificity.
Heterocyclic Moieties: The benzooxazepin ring in the target compound distinguishes it from analogs like etobenzanid (lacking fused heterocycles). Benzoxazepins are known for modulating central nervous system (CNS) targets, though agrochemical applications are less common . Sulfentrazone incorporates a triazole ring, which enhances herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO) .
Fluorinated Groups :
- The 7-fluoro substituent in the target compound may improve metabolic stability, similar to the trifluoromethyl group in diflufenican , which enhances herbicide persistence in soil .
Linker Variations :
- The ethyl linker in the target compound contrasts with the methanesulfonamide group in sulfentrazone. Linker length and polarity influence bioavailability and tissue distribution.
Research Findings and Limitations
- Activity Data: No direct studies on the target compound’s efficacy, toxicity, or mechanism are available in the provided evidence. By analogy, etobenzanid and diflufenican act as herbicides via inhibition of cellulose biosynthesis and carotenoid synthesis, respectively .
- Synthetic Challenges : The fused oxazepin ring likely complicates synthesis compared to simpler benzamide analogs like etobenzanid.
Biological Activity
2,3-Dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in the context of anticancer and antimicrobial properties. This article reviews existing research on its biological activity, summarizing key findings and providing insights into its mechanisms of action.
Chemical Structure
The compound can be characterized by the following structural formula:
Biological Activity Overview
Research has indicated that this compound may possess various biological activities, particularly against cancer cell lines and microbial pathogens. The following sections detail specific studies and findings related to its efficacy.
Anticancer Activity
- Mechanism of Action : The compound's anticancer properties may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies suggest that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA replication .
-
Cell Line Studies :
- In vitro studies have shown that derivatives of compounds with similar frameworks exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon cancer cells .
- A study reported that certain synthesized derivatives demonstrated higher activity compared to standard chemotherapeutics like Taxol, indicating potential for further development as anticancer agents .
Antimicrobial Activity
- In Vitro Efficacy : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed a notable zone of inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting it may serve as an effective antimicrobial agent .
- Comparison with Standard Drugs : In comparative studies, the compound exhibited activity levels comparable to established antibiotics, demonstrating its potential utility in treating resistant bacterial infections .
Data Summary
| Activity Type | Target Organisms/Cell Lines | IC50/Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 10 µM | |
| Anticancer | A549 | 12 µM | |
| Antimicrobial | S. aureus | 11 mm | |
| Antimicrobial | E. coli | 10 mm |
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Study on Fluorinated Compounds : A study investigated fluorinated derivatives and their effects on cancer cell lines, revealing significant antiproliferative activity linked to their structural characteristics .
- Thiazolidinone Derivatives : Research on thiazolidinone-based compounds demonstrated their ability to interact with DHFR effectively, leading to reduced cell viability in cancer models .
Q & A
Q. What are the key synthetic routes for synthesizing 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions: (i) Fluorination of the benzo-fused oxazepinone core using Selectfluor under mild conditions (dichloromethane, 25°C) to introduce the 7-fluoro group . (ii) Coupling the oxazepinone intermediate with 2,3-dichlorobenzamide via a carbodiimide-mediated amidation reaction .
- Characterization : Use H/C NMR to confirm regioselectivity of fluorination and amide bond formation. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What analytical techniques are critical for purity assessment and structural elucidation?
- Methodology :
- HPLC-PDA : Quantify impurities (>0.1%) using reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolve stereochemistry of the oxazepinone ring and benzamide substituents .
- FT-IR : Confirm carbonyl (C=O) and amide (N-H) functional groups .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Common Impurities :
- Dehalogenation by-products : Trace 2-chloro or 3-chloro analogs from incomplete dichlorination .
- Oxazepinone ring-opening : Caused by acidic/basic conditions during coupling; minimized by neutral pH buffers .
- Mitigation : Optimize reaction time and temperature (e.g., 0–5°C for amidation) and use scavengers like molecular sieves .
Q. What biological targets are associated with this compound’s structural motifs?
- Targets : The fluorinated oxazepinone core mimics ATP-binding pockets in kinases, while the dichlorobenzamide moiety may interact with hydrophobic enzyme subsites .
- Assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization or thermal shift assays .
Q. How does solubility impact formulation for in vitro studies?
- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (<10 mM). For cell-based assays, use cyclodextrin-based solubilizers to avoid cytotoxicity .
Advanced Research Questions
Q. How can fluorination efficiency be optimized while minimizing side reactions?
- Methodology :
- DoE Approach : Vary Selectfluor stoichiometry (1.1–1.5 eq.) and solvent polarity (dichloromethane vs. acetonitrile) to maximize yield (>85%) .
- In situ monitoring : Use F NMR to track fluorination progress and detect over-fluorination by-products .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution : Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR vs. enzymatic assays) .
Q. How do computational models aid in predicting SAR for analogs?
- Methodology :
- Docking studies : Map the dichlorobenzamide’s binding pose in kinase active sites (e.g., Schrödinger Glide) .
- MD Simulations : Assess oxazepinone ring flexibility and stability in aqueous vs. lipid environments .
Q. What experimental designs address low yields in large-scale amidation reactions?
- Optimization :
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing racemization .
- Catalyst screening : Test HOBt/DMAP vs. newer catalysts like EDC·HCl with HOAt for higher coupling efficiency .
Q. How does this compound compare structurally and functionally to related benzoxazepine derivatives?
- Comparative Analysis :
- Structural : The 2,3-dichloro substitution on benzamide enhances hydrophobic interactions vs. 4-methoxy analogs .
- Functional : Fluorine at position 7 improves metabolic stability compared to non-fluorinated analogs (e.g., 7-H derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
